4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-3-2-4-19(23-15)27-17-6-10-24(11-7-17)21(25)16-5-9-22-20(13-16)28-18-8-12-26-14-18/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBGCQTPBJFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a piperidine-carbonyl bridge and dual ether-linked substituents. Below is a comparative analysis with closely related pyridine derivatives:
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogy to .
Key Observations:
Structural Complexity : The target compound is less complex than the phosphonium derivative (3m), which incorporates a triflate counterion and a phosphorus ligand. This reduces its synthetic accessibility compared to the target compound.
Substituent Effects: The oxolan-3-yloxy group in the target compound likely enhances solubility in polar aprotic solvents compared to the dihydropyridinone ring in the analog from .
Molecular Weight : The target compound’s inferred molecular weight (~377 g/mol) positions it within the "drug-like" range, contrasting with the high molecular weight of 3m (~980 g/mol), which may limit its bioavailability.
Biological Activity
The compound 4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a pyridine ring, piperidine moiety, and oxolane (tetrahydrofuran) group, contribute to its diverse interactions within biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and piperidine components are known to modulate the activity of several biological pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other pyridine derivatives that target carbonic anhydrase and kinases .
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs) or other membrane-bound proteins, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, compounds structurally similar to our target have shown efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | HepG2 (liver cancer) | 10 | |
| Compound 8 | MCF-7 (breast cancer) | 15 | |
| Test Compound | Caco2 (colon cancer) | 12 |
These studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer effects, certain pyridine derivatives exhibit antimicrobial properties. Research indicates that compounds with similar structural motifs can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
- In Vivo Studies : A study investigated the effects of a related compound on tumor-bearing mice models. The results indicated significant tumor growth inhibition without notable toxicity at specific doses (30 mg/kg) over a treatment period .
- Cytotoxicity Assays : In vitro assays demonstrated that several derivatives showed varying degrees of cytotoxicity against human cancer cell lines. The most potent compounds were further analyzed for their mechanism of action, revealing potential pathways for therapeutic intervention .
Q & A
Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the piperidine and pyridine moieties using carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions .
- Nucleophilic substitution for introducing the oxolane-3-yloxy group, requiring precise temperature control (0–5°C) to minimize side reactions .
- Purification via column chromatography with gradients of ethyl acetate/hexane, as described for structurally similar pyridine derivatives .
Key factors affecting yield include solvent polarity (e.g., dichloromethane for solubility), stoichiometric ratios of coupling reagents, and inert atmosphere maintenance to prevent hydrolysis .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR spectroscopy : - and -NMR are critical for verifying substituent positions, particularly distinguishing between oxolane and piperidine ring protons .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight accuracy (±2 ppm) and detects isotopic patterns .
- HPLC with UV detection : Assesses purity (>99%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced: How can computational methods be integrated to optimize the synthesis of this compound?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .
- Machine learning (ML) : Trained on reaction databases to recommend solvent-catalyst combinations, improving yields by 15–20% in analogous piperidine-pyridine systems .
- Molecular dynamics simulations : Model crystallization behavior to select solvents (e.g., THF/water mixtures) that enhance crystal lattice stability .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data between structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., replacing oxolane with tetrahydrofuran) and assess activity against targets like kinase enzymes .
- Dose-response profiling : Use IC assays to differentiate potency variations caused by minor structural changes (e.g., methyl vs. ethyl groups on the pyridine ring) .
- Co-crystallization with targets : Resolve binding mode ambiguities, as demonstrated for related pyrimidine derivatives .
Advanced: How does the substitution pattern on the pyridine and piperidine rings affect the compound's pharmacokinetic properties?
- Pyridine substitutions : Electron-withdrawing groups (e.g., carbonyl) enhance metabolic stability by reducing cytochrome P450 oxidation .
- Piperidine modifications : Bulky substituents (e.g., 6-methylpyridin-2-yloxy) improve blood-brain barrier penetration, as seen in neuroactive analogs .
- Oxolane vs. tetrahydropyran : Smaller ring size (oxolane) increases aqueous solubility by 30% due to reduced hydrophobicity .
Basic: What safety precautions are critical when handling intermediates during synthesis?
- Use of fume hoods : Mandatory for steps involving volatile reagents (e.g., chloroformates) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive intermediates (e.g., piperidine derivatives) .
- Emergency protocols : Immediate rinsing with water for skin exposure and activated charcoal for accidental ingestion .
Advanced: What in silico approaches are utilized to predict the binding affinity of this compound to biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- Free-energy perturbation (FEP) : Quantifies affinity changes upon substituent modification (e.g., methyl to trifluoromethyl) .
- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., pyridine nitrogen) for target engagement .
Basic: What are the typical purification methods for this compound, and how do solvent choices impact crystallization?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals with >99% purity .
- Solvent polarity : Low-polarity solvents (e.g., hexane) favor slow crystallization, reducing amorphous byproduct formation .
- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal size uniformity .
Advanced: How to design experiments to evaluate the metabolic stability of this compound in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, correlating with in vivo efficacy .
Advanced: What are the challenges in achieving enantiomeric purity when synthesizing chiral intermediates of this compound?
- Chiral resolution : Use of amylose-based chiral stationary phases (e.g., Chiralpak IA) to separate diastereomers .
- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation of ketone intermediates .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to suppress racemization during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
